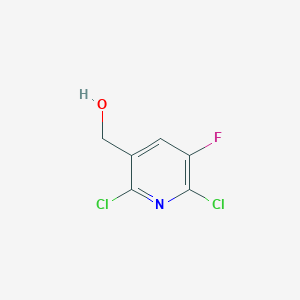

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol

Übersicht

Beschreibung

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol, commonly referred to as DCFPyM, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing both chlorine and fluorine atoms and is a highly reactive compound with a wide range of reactivities and properties. DCFPyM has been used in various scientific research applications due to its unique reactivity and chemical properties.

Wissenschaftliche Forschungsanwendungen

1. Infrared Spectroscopy and Molecular Calculations

In the study of hydrogen-bonded clusters of 2-fluoropyridine with methanol, IR spectroscopy revealed structures similar to those observed for 2-fluoropyridine-water clusters. Weak hydrogen bond interactions through aromatic hydrogen were observed, with vibrational frequencies of CH bonds in CH3 group affected by hydrogen bond formation. This indicates the importance of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol in studying molecular interactions and hydrogen bonding in similar compounds (Nibu, Marui, & Shimada, 2006).

2. Reactions with Caesium Fluoroxysulphate

Pyridine reacts with CsSO4F in various solvents, including methanol, to produce a mixture of products, demonstrating the reactivity of pyridine derivatives in solvent-based reactions. This has implications for the study of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol in similar solvent-based reactions (Stavber & Zupan, 1990).

3. Synthesis of Multi-Substituted Arenes

A study involving palladium-catalyzed C-H halogenation reactions for the synthesis of multi-substituted arenes utilized (6-Amino-2-chloro-3-fluorophenyl)methanol. This indicates the role of halogenated pyridinyl methanols in the synthesis of complex organic compounds (Xiuyun Sun, Yong-Hui Sun, & Rao, 2014).

4. Improved Synthesis Processes

An improved process for the preparation of pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid, involving (2,6-Dichloro-5-fluoropyridin-3-yl)methanol, highlights its application in optimizing chemical synthesis techniques (Fang, 2008).

5. Thermo-Solvatochromism Studies

Research on thermo-solvatochromism of certain betaine dyes in aqueous alcohols involves 2,6-dichloro-4-(2,4,6-triphenylpyridinium-1-yl)-phenolate, a compound related to (2,6-Dichloro-5-fluoropyridin-3-yl)methanol. This highlights its importance in understanding the behavior of similar compounds in response to temperature changes in solvent mixtures (Tada, Silva, & Seoud, 2003).

Eigenschaften

IUPAC Name |

(2,6-dichloro-5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO/c7-5-3(2-11)1-4(9)6(8)10-5/h1,11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGKFLYWBQHPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630705 | |

| Record name | (2,6-Dichloro-5-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol | |

CAS RN |

820224-51-9 | |

| Record name | (2,6-Dichloro-5-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)